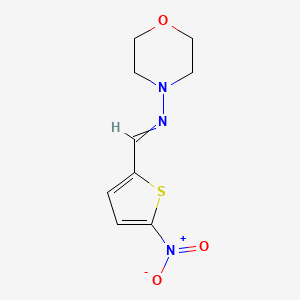![molecular formula C11H19NO3S2 B14000363 N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine CAS No. 59579-88-3](/img/structure/B14000363.png)
N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[440]dec-11-en-7-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common reagents used in the synthesis may include diethylamine, sulfur-containing compounds, and oxidizing agents. Reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur atoms within the compound.
Substitution: Substitution reactions can introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for developing new pharmaceuticals or as a probe for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine could be used in the production of specialty chemicals or materials. Its unique properties may make it suitable for applications in areas such as catalysis or materials science.
Mechanism of Action
The mechanism of action of N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine may include other bicyclic sulfur-containing compounds, such as:
- Thianthrene derivatives
- Dithiane derivatives
- Sulfone-containing bicyclic compounds
Uniqueness
What sets N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine apart is its specific combination of functional groups and bicyclic structure. This unique arrangement may confer distinct chemical and biological properties, making it a compound of interest for further study.
Properties
CAS No. |
59579-88-3 |
|---|---|
Molecular Formula |
C11H19NO3S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine |
InChI |
InChI=1S/C11H19NO3S2/c1-3-12(4-2)10-8-17(13,14)15-11-5-6-16-7-9(10)11/h10H,3-8H2,1-2H3 |
InChI Key |
XQRBVJVOMHNHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CS(=O)(=O)OC2=C1CSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
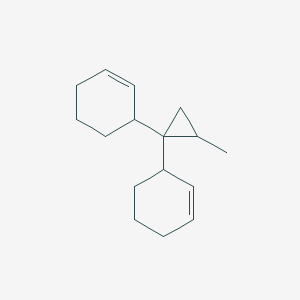
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
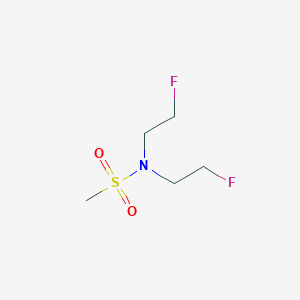
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
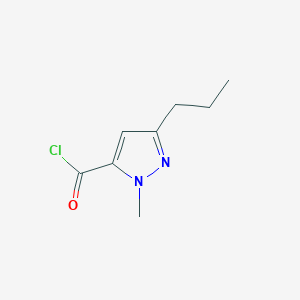
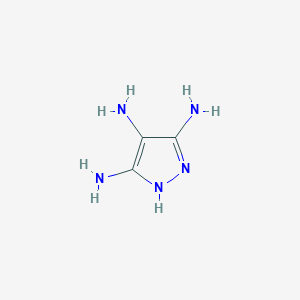
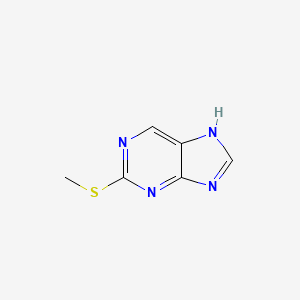
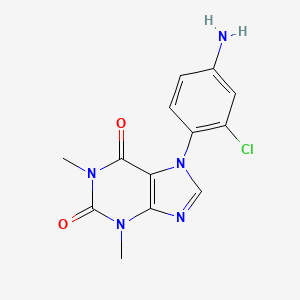
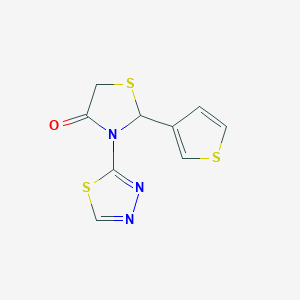
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)
